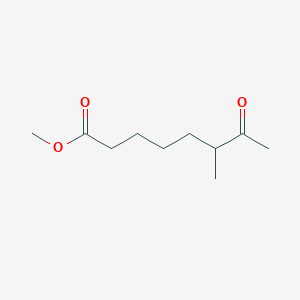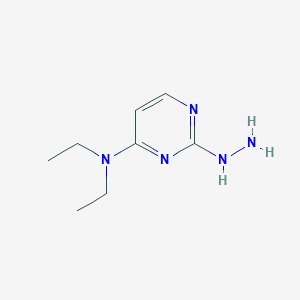![molecular formula C10H15Cl2NO B1431787 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride CAS No. 1423025-31-3](/img/structure/B1431787.png)
3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride
Übersicht
Beschreibung
3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride, abbreviated as 3-CMPOH, is a synthetic compound belonging to the family of organochlorides. It has a wide variety of applications in scientific research due to its unique chemical and physical properties.
Wirkmechanismus
3-CMPOH binds to the active site of enzymes, blocking their activity. It can also interact with membrane proteins, affecting their function. Additionally, it can bind to receptor proteins, modulating their activity.
Biochemische Und Physiologische Effekte
3-CMPOH has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases and phosphatases. It has also been shown to modulate the activity of membrane proteins and receptor proteins. Additionally, it has been found to have an effect on cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
3-CMPOH has several advantages for use in laboratory experiments. It is relatively stable, easy to synthesize, and has a wide range of applications. However, it can be toxic in high concentrations and can interfere with other biochemical processes.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-CMPOH. These include further studies of enzyme inhibition, membrane transport, and protein-protein interactions. Additionally, further studies could be done on the biochemical and physiological effects of 3-CMPOH, as well as its effects on cell signaling pathways. Finally, further research could be done to develop new methods for synthesizing 3-CMPOH, as well as new applications for the compound.
Wissenschaftliche Forschungsanwendungen
3-CMPOH has been widely used in scientific research due to its unique properties. It has been used in studies of enzyme inhibition, membrane transport, and protein-protein interactions. It has also been used in studies of cell signaling and receptor-ligand interactions.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-10-4-1-3-9(7-10)8-12-5-2-6-13;/h1,3-4,7,12-13H,2,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLLWHLCOXVOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



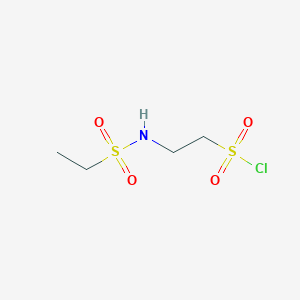
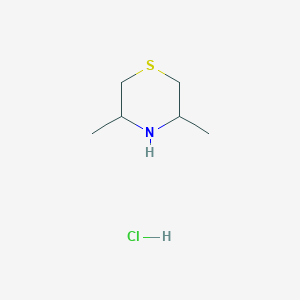

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1431708.png)
![2-[4-(Propan-2-yl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1431710.png)


![Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1431716.png)
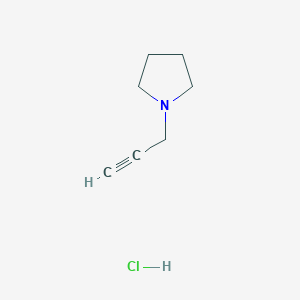


![2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride](/img/structure/B1431725.png)
